N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is a complex organic compound featuring a spirocyclic indole structure. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure, incorporating a bromine atom and a sulfonamide group, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . . Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using continuous flow techniques or advanced catalytic systems.
Chemical Reactions Analysis
N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Major Products: These reactions can yield a variety of products, including substituted indoles, amines, and sulfoxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide has several scientific research applications:
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is not fully understood but is believed to involve interactions with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The bromine atom and sulfonamide group may enhance binding affinity and specificity through additional interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
N-benzyl-5-bromonicotinamide: Shares the bromine and benzyl groups but differs in the core structure.
5-bromoindole: A simpler structure lacking the sulfonamide group, used in various synthetic applications.
N-benzylindole: Lacks the bromine atom and sulfonamide group, used as a precursor in organic synthesis.
N-benzyl({5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide stands out due to its unique spirocyclic structure and the presence of both bromine and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrN3O2S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(benzylsulfamoylimino)-5-bromospiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C17H16BrN3O2S/c18-13-6-7-15-14(10-13)17(8-9-17)16(20-15)21-24(22,23)19-11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2,(H,20,21) |
InChI Key |
KISQWPVAMBUQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)Br)NC2=NS(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.